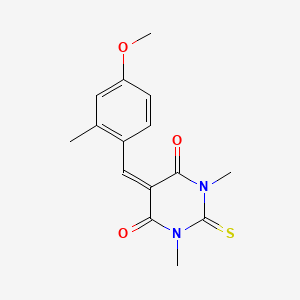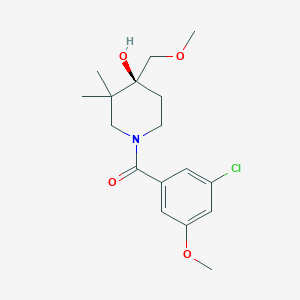![molecular formula C16H16N2S B5598601 4,6-dimethyl-2-[(2-phenylethyl)thio]nicotinonitrile](/img/structure/B5598601.png)
4,6-dimethyl-2-[(2-phenylethyl)thio]nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethyl-2-[(2-phenylethyl)thio]nicotinonitrile is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as DMPT and has been synthesized using different methods, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMPT.
Aplicaciones Científicas De Investigación
Novel Syntheses and Derivatives
Novel Heterocycles Synthesis
Research into novel heterocycles revealed the synthesis of complex pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring systems, originating from reactions involving nicotinonitrile derivatives. This work demonstrates the versatility of nicotinonitrile compounds in creating new heterocyclic structures, highlighting their potential in various chemical syntheses and applications (Coppola & Shapiro, 1981).
Corrosion Inhibition
Recent studies introduced nicotinonitrile derivatives as effective corrosion inhibitors for carbon steel in acidic environments. The research focuses on the adsorption properties and protective effectiveness of these compounds, providing insights into their practical applications in corrosion prevention (Fouda, El-Askalany, Melouk, & Elsheikh, 2020).
Advanced Materials and Chemical Analysis
Molecular Network Stabilization
Exploration into the stabilization of molecular networks has shown that nicotinonitrile derivatives can form complex structures stabilized by various non-covalent interactions. This research provides valuable insights into the structural properties of these compounds, which could inform the design of novel materials and catalysts (Tewari & Dubey, 2009).
Antimicrobial and Antioxidant Activities
Several studies have demonstrated the antimicrobial and antioxidant activities of novel pyrido[2,3-d]pyrimidine derivatives and other nicotinonitrile derivatives. These findings suggest potential pharmaceutical applications and the importance of these compounds in developing new therapeutic agents (Behalo, 2008); (Gouda, Berghot, Abd El-Ghani, & Khalil, 2016).
Green Chemistry and Environmental Protection
Green Corrosion Inhibitors
The development of green corrosion inhibitors from nicotinonitrile derivatives presents a sustainable approach to corrosion protection. This research aligns with environmental protection efforts by offering eco-friendly alternatives for industrial applications (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).
Propiedades
IUPAC Name |
4,6-dimethyl-2-(2-phenylethylsulfanyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-12-10-13(2)18-16(15(12)11-17)19-9-8-14-6-4-3-5-7-14/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLICTDAXZVBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-ethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5598552.png)

![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5598568.png)
![2-[3-fluoro-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B5598578.png)

![8-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598586.png)
![N-[(2-chloro-3-pyridinyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5598596.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5598608.png)
![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}-3-oxopropyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5598616.png)
![[2-(benzoylhydrazono)-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B5598618.png)
